N-methyl-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
N-methyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps to ensure the removal of any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions: N-methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-methyl-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-methyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- 5-(trifluoromethyl)pyridin-3-amine
- N-methyl-5-(trifluoromethyl)pyridin-2-amine
Comparison: N-methyl-5-(trifluoromethyl)pyridin-3-amine is unique due to the position of the trifluoromethyl group and the N-methylation. These structural differences can significantly impact the compound’s chemical reactivity and biological activity. For instance, the position of the trifluoromethyl group can influence the compound’s ability to interact with specific enzymes or receptors, making it more or less effective in certain applications .
Properties
CAS No. |
120740-01-4 |
---|---|
Molecular Formula |
C7H7F3N2 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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